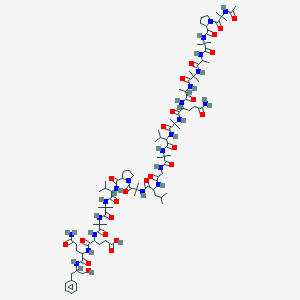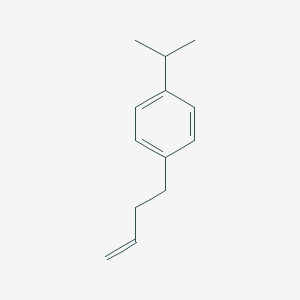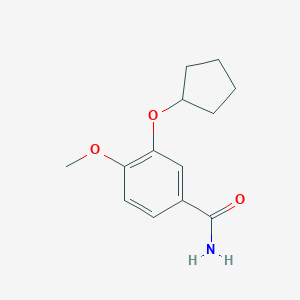
3-Cyclopentyloxy-4-methoxybenzamide
Overview
Description
3-Cyclopentyloxy-4-methoxybenzamide, also known as CPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPB is a derivative of benzamide, and its unique chemical structure makes it an attractive target for drug development.
Scientific Research Applications
Industrial Process Development
3-Cyclopentyloxy-4-methoxybenzamide, as a potent PDE IV type inhibitor, has seen development for industrial-scale synthesis. The process included the optimization of reaction conditions for safety, economics, and environmental impact, especially for large-scale oxidation of a benzaldehyde derivative. This research is crucial for producing the compound in quantities suitable for clinical evaluation (Charles et al., 1998).
Pharmaceutical Properties Enhancement
The compound has been part of research aimed at enhancing its pharmaceutical properties. For instance, derivatives of 3-Methoxybenzamide, a related compound, have been explored to identify potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).
Molecular Interactions and Structure Analysis
There's a focus on understanding the molecular interactions and structure of related benzamide derivatives. For example, N-3-hydroxyphenyl-4-methoxybenzamide was studied for its molecular structure using X-ray diffraction and DFT calculations. This research helps in understanding how molecular interactions influence the compound's properties (Karabulut et al., 2014).
Inhibition of Cell Division in Bacteria
Research has shown that 3-Methoxybenzamide, a similar compound, inhibits cell division in bacteria like Bacillus subtilis by affecting the cell division protein FtsZ. This finding is significant for understanding how such compounds can be used to combat bacterial infections (Ohashi et al., 1999).
Metabolic Pathway and Pharmacokinetics
Studies have been conducted on the metabolism and pharmacokinetics of related compounds, such as the PDE IV inhibitor RP73401, which is structurally similar. These studies help in understanding the compound's behavior in biological systems, which is crucial for drug development (Cassidy et al., 2000).
Chemodivergent Annulations via C-H Activation
Research into chemodivergent and redox-neutral annulations of N-methoxybenzamides, closely related to this compound, has been conducted. This is significant for synthetic chemistry, offering new methods for creating complex molecular structures (Xu et al., 2018).
Mechanism of Action
Target of Action
3-Cyclopentyloxy-4-methoxybenzamide, also known as Piclamilast , is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .
Mode of Action
Piclamilast interacts with PDE4 by binding to its active site, inhibiting the enzyme’s ability to degrade cAMP . This results in an increase in intracellular cAMP levels . Elevated cAMP levels can lead to a variety of cellular responses, including the activation of protein kinase A (PKA), which can phosphorylate various target proteins leading to altered cell function .
Biochemical Pathways
The primary biochemical pathway affected by Piclamilast is the cAMP signaling pathway . By inhibiting PDE4 and thus increasing cAMP levels, Piclamilast can influence various downstream effects. For instance, increased cAMP can lead to the activation of PKA, which in turn can regulate the function of various proteins through phosphorylation .
Result of Action
The increase in cAMP levels resulting from Piclamilast’s inhibition of PDE4 leads to a variety of cellular effects. For instance, Piclamilast has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia, and asthma .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Cyclopentyloxy-4-methoxybenzamide has been found to interact with the PDE4 enzyme . This enzyme plays a crucial role in biochemical reactions, particularly in the hydrolysis of cyclic adenosine monophosphate (cAMP) to inactive adenosine monophosphate (AMP) . By inhibiting PDE4, this compound can increase the levels of cAMP within cells, which can suppress the activity of immune and inflammatory cells .
Cellular Effects
The increase in cAMP levels due to the action of this compound can have significant effects on various types of cells and cellular processes . For instance, it has been shown to enhance myeloid differentiation induced by all-trans-retinoic acid (ATRA), retinoic acid receptor (RAR), or retinoic acid receptor X agonists in NB4 and other retinoid-sensitive myeloid leukemia cell types .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It acts as a mechanism-based inactivator of P450 2B6, a cytochrome P450 enzyme . The inactivation of P450 2B6 by this compound is both substrate and time-dependent .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Piclamilast, a structurally related compound, has been investigated for its applications to the treatment of conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia, and asthma .
properties
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVPADOZOGKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381391 | |
| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158429-58-4 | |
| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




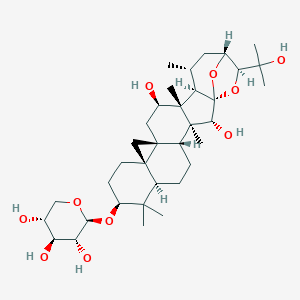
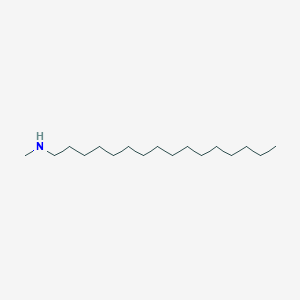
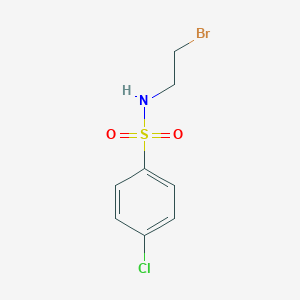

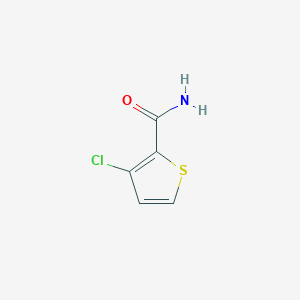
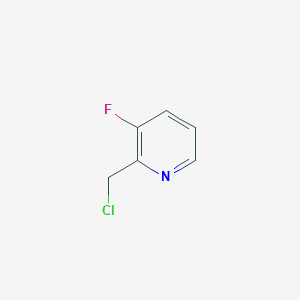
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
